molecular formula C7H2BrF3N2 B13014425 6-Bromo-3-(trifluoromethyl)picolinonitrile

6-Bromo-3-(trifluoromethyl)picolinonitrile

Cat. No.: B13014425
M. Wt: 251.00 g/mol
InChI Key: SVQMGTJREAEUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H2BrF3N2 It is a derivative of picolinonitrile, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(trifluoromethyl)picolinonitrile typically involves the bromination of 3-(trifluoromethyl)picolinonitrile. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(trifluoromethyl)picolinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-(trifluoromethyl)picolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the areas of cancer and infectious diseases.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(trifluoromethyl)picolinonitrile depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)picolinonitrile: Lacks the bromine atom, resulting in different reactivity and applications.

    6-Chloro-3-(trifluoromethyl)picolinonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    6-Bromo-2-(trifluoromethyl)picolinonitrile: Positional isomer with the trifluoromethyl group at a different location on the pyridine ring.

Uniqueness

6-Bromo-3-(trifluoromethyl)picolinonitrile is unique due to the combination of the bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research applications.

Properties

Molecular Formula

C7H2BrF3N2

Molecular Weight

251.00 g/mol

IUPAC Name

6-bromo-3-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H2BrF3N2/c8-6-2-1-4(7(9,10)11)5(3-12)13-6/h1-2H

InChI Key

SVQMGTJREAEUBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.